molecular formula C15H20N4O2 B5329625 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone

Cat. No.: B5329625
M. Wt: 288.34 g/mol
InChI Key: HZCFNMMFOFJTTR-YPMHNXCESA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring with an amino and methoxy group, linked to a benzimidazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a benzimidazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

  • **Domiphen brom

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-9-17-12-5-3-4-10(14(12)18-9)15(20)19-7-6-11(16)13(8-19)21-2/h3-5,11,13H,6-8,16H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCFNMMFOFJTTR-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCC(C(C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CC[C@H]([C@H](C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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